molecular formula C9H6F3NO3 B14847461 Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate

Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B14847461
M. Wt: 233.14 g/mol
InChI Key: XLBLRJSDDPVRJU-UHFFFAOYSA-N
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Description

Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a formyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the formyl and carboxylate ester groups . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-carboxy-6-(trifluoromethyl)pyridine-2-carboxylate.

    Reduction: Formation of 4-hydroxymethyl-6-(trifluoromethyl)pyridine-2-carboxylate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the bioavailability of pharmaceutical compounds. The formyl group can undergo various chemical transformations, enabling the compound to interact with different enzymes and receptors in biological systems.

Comparison with Similar Compounds

Uniqueness: Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the formyl and carboxylate ester groups offer versatile sites for chemical modifications.

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H6F3NO3/c1-16-8(15)6-2-5(4-14)3-7(13-6)9(10,11)12/h2-4H,1H3

InChI Key

XLBLRJSDDPVRJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

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